molecular formula C7H4Br2O3 B8222674 2,4-Dibromo-3-hydroxybenzoic acid

2,4-Dibromo-3-hydroxybenzoic acid

Cat. No.: B8222674
M. Wt: 295.91 g/mol
InChI Key: FZCONYDEKWEWDC-UHFFFAOYSA-N
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Description

2,4-Dibromo-3-hydroxybenzoic acid: is an organic compound with the molecular formula C₇H₄Br₂O₃. It is a derivative of hydroxybenzoic acid, characterized by the presence of two bromine atoms at the 2 and 4 positions and a hydroxyl group at the 3 position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-3-hydroxybenzoic acid typically involves the bromination of 3-hydroxybenzoic acid. The reaction is carried out by treating 3-hydroxybenzoic acid with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where bromine atoms are introduced at the 2 and 4 positions of the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-3-hydroxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding hydroxybenzoic acid derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used in the presence of alcohols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products:

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.

    Esterification: Ester derivatives of this compound.

    Oxidation and Reduction: Quinones or reduced hydroxybenzoic acid derivatives.

Scientific Research Applications

2,4-Dibromo-3-hydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the synthesis of dyes, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-3-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and bromine atoms play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

    2,4,6-Tribromo-3-hydroxybenzoic acid: Similar structure with an additional bromine atom at the 6 position.

    3,5-Dibromo-4-hydroxybenzoic acid: Bromine atoms at the 3 and 5 positions with a hydroxyl group at the 4 position.

    2,4-Dihydroxybenzoic acid: Lacks bromine atoms but has an additional hydroxyl group.

Uniqueness: 2,4-Dibromo-3-hydroxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine atoms enhances its reactivity and potential bioactivity compared to other hydroxybenzoic acid derivatives.

Properties

IUPAC Name

2,4-dibromo-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2O3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCONYDEKWEWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Br)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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